N-(6-butyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
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Overview
Description
N-(6-butyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is a member of benzothiazoles.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that certain benzothiazole derivatives, including those related to N-(6-butyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide, exhibit significant antitumor effects. A study synthesized a series of these derivatives and found two compounds that showed a high ability to inhibit the in vitro growth of human tumor cells, indicating potential as anti-cancer agents (Ostapiuk et al., 2017).
Diuretic Activity
Another study focused on the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives, closely related to the compound . Among the series tested, one specific derivative was found to be a promising candidate for diuretic applications (Yar & Ansari, 2009).
Corrosion Inhibition
Benzothiazole derivatives have also been explored for their corrosion inhibiting effects. A study synthesizing two such derivatives demonstrated their ability to offer extra stability and higher inhibition efficiencies against steel corrosion in a hydrochloric acid solution. This indicates their potential application in corrosion inhibition (Hu et al., 2016).
Antibacterial and Antifungal Activities
Synthesis of benzothiazole derivatives of sulphonamides showed that these compounds exhibited antibacterial properties, except for one that showed no activity against Escherichia coli. This suggests their potential use as antibacterial agents (Ikpa et al., 2020).
Antipsychotic Agents
In the field of psychotropic medications, heterocyclic analogues of benzothiazole derivatives were evaluated for their antipsychotic properties. Some derivatives showed potent in vivo activities, suggesting their potential as antipsychotic agents (Norman et al., 1996).
Properties
Molecular Formula |
C16H16N2OS2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(6-butyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C16H16N2OS2/c1-2-3-5-11-7-8-12-14(10-11)21-16(17-12)18-15(19)13-6-4-9-20-13/h4,6-10H,2-3,5H2,1H3,(H,17,18,19) |
InChI Key |
NRPZVXPBHJTZEN-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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